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Compound of Interest

Compound Name: 7-Bromo-5-methylquinoxaline
CAS No.: 532934-95-5
Cat. No.: B1390130
Get Quote
Introduction

In the landscape of targeted cancer therapy, the Aurora kinase family has emerged as a critical
node in the regulation of mitosis. Their frequent overexpression in a multitude of human
cancers has positioned them as attractive targets for therapeutic intervention. This guide
provides an in-depth technical overview of GSK1070916 (CAS Number: 532934-95-5), a potent
and highly selective inhibitor of Aurora B and Aurora C kinases. Developed for researchers,
scientists, and drug development professionals, this document synthesizes the core
physicochemical properties, mechanism of action, experimental protocols, and preclinical data
of GSK1070916, offering a comprehensive resource for its application in oncology research.

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[1] A
thorough understanding of its physicochemical properties is paramount for its effective use in
both in vitro and in vivo experimental settings.
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Property Value Reference(s)
CAS Number 532934-95-5 [2]
Molecular Formula C30H33N-7O [3]
Molecular Weight 507.63 g/mol [3]
3-(4-(4-(2-(3-
((dimethylamino)methyl)phenyl
IUPAC Name )-1H-pyrrolo[2,3-b]pyridin-4- [3]

yl)-1-ethyl-1H-pyrazol-3-
yl)phenyl)-1,1-dimethylurea

CCN1C=C(C(=N1)C2=CC=C(
C=C2)NC(=0)N(C)C)C3=C4C

SMILES [31[4]
=C(NC4=NC=C3)C5=CC=CC(
=C5)CN(C)C

Appearance A solid powder. [2]

N DMSO: 225.4 mg/mL; Ethanol:
Solubility [2][4]
102 mg/mL; Water: Insoluble.

Store as a solid at -20°C for up
to 3 years. Stock solutions in
DMSO can be stored at -80°C
for up to 1 year.[4][5]

Storage and Stability

Mechanism of Action: Potent and Selective
Inhibition of Aurora B/C Kinases

GSK1070916 exerts its anti-cancer effects through the potent and selective inhibition of Aurora
B and Aurora C kinases.[1] Aurora kinases are a family of serine/threonine kinases that play
essential roles in mitotic progression.[6]

ATP-Competitive Inhibition and Slow Dissociation

GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the
Aurora B and C kinases, preventing the phosphorylation of their downstream substrates.[1] A
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distinguishing feature of GSK1070916 is its remarkably slow dissociation from its target
enzymes. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B
and 270 minutes for Aurora C.[4][7] This prolonged target engagement likely contributes to its
sustained cellular activity.

Selectivity Profile

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[4] This selectivity is
crucial as the inhibition of Aurora A can lead to different cellular phenotypes and potential

toxicities.
Kinase Ki (nM) ICs0 (M)
Aurora B 0.38 3.5
Aurora C 1.5 6.5
Aurora A 490

Data sourced from multiple references.[2][4]

Cellular Consequences of Aurora B Inhibition

Inhibition of Aurora B by GSK1070916 disrupts several critical mitotic events. Aurora B is a key
component of the chromosomal passenger complex (CPC), which is essential for correct
chromosome segregation and cytokinesis.[8][9] Specifically, GSK1070916 treatment leads to:

e Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the
phosphorylation of serine 10 on Histone H3 (pHH3-Ser10).[6] GSK1070916 effectively
inhibits this phosphorylation in a dose-dependent manner.[6][10]

» Failed Cytokinesis and Polyploidy: Instead of arresting in mitosis, cells treated with
GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[4]

[6]

 Induction of Apoptosis: The resulting genomic instability and cellular stress from failed
mitosis ultimately trigger programmed cell death (apoptosis).[4][6]
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Caption: Mechanism of action of GSK1070916.

In Vitro Efficacy

GSK1070916 has demonstrated potent anti-proliferative activity across a broad range of
human cancer cell lines, with a median ECso of 8 nM.[4]

Cell Line Cancer Type ECso (nM) Reference(s)
A549 Lung Cancer 7 [11][12]

HL-60 Leukemia <10 [6]

Colo205 Colon Cancer <10 [6]

Median >100 cell lines 8 [4]

In Vivo Efficacy in Human Tumor Xenograft Models
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The anti-tumor activity of GSK1070916 has been validated in several human tumor xenograft
models in mice.[6] Administration of GSK1070916 has been shown to inhibit tumor growth and,
in some cases, lead to tumor regression.[1][11]

Administration
Tumor Model

. Cancer Type Route & Outcome Reference(s)
(Cell Line)
Schedule
_ _ Tumor
HL-60 Leukemia Intraperitoneal ) [11]
regression
Inhibition of
Colo205 Colon Cancer Intraperitoneal Histone H3 [11]
phosphorylation
Dose-dependent
inhibition of
) Breast, Colon, Doses of 25, 50, Aurora B
Various
Lung or 100 mg/kg substrate
phosphorylation.
[4][10]
10 different Breast, Colon, Antitumor effects
models Lung, Leukemia observed.[6]

Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay (LANCE Ultra
TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to determine the in vitro potency of GSK1070916 against Aurora B kinase.
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Preparation

1. Prepare Reagents:
- Aurora B Kinase
- ULight-Histone H3 Peptide (Substrate)
- ATP
- GSK1070916 (Inhibitor)
- Kinase Buffer

Reaction Incubation

2. Add to 384-well plate:
- 5 pL Aurora B enzyme
- 2.5 yL GSK1070916 or buffer
- 2.5 pL Substrate/ATP mix

'

3. Incubate at RT for 60 min

Detection

[4. Stop reaction with 5 pL EDTA)
G. Add 5 pL Eu-anti-phospho-Histone H3 Atg
(6. Incubate at RT for 60 mir)

7. Read TR-FRET signal (Ex: 320 nm, Em: 665 nm)

Click to download full resolution via product page

Caption: Workflow for an in vitro Aurora B kinase assay.
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Materials:

Aurora B kinase (e.g., Carna Biosciences #05-102)[13]

o ULight™-Histone H3 (Thr3/Serl10) Peptide (PerkinElmer)[13]
e ATP

o GSK1070916

o Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgClz, 2 mM DTT, 0.01%
Tween-20)[13]

o Europium-labeled anti-phospho-Histone H3 (Serl10) antibody (PerkinElmer)[13]
e EDTA
o White 384-well microplate (e.g., OptiPlate™-384)[13]
Procedure:
e Reagent Preparation:
o Prepare serial dilutions of GSK1070916 in Kinase Buffer.

o Dilute Aurora B kinase, ULight-Histone H3 peptide, and ATP to their final desired
concentrations in Kinase Buffer.

¢ Kinase Reaction:

[e]

In a 384-well plate, add 5 pL of diluted Aurora B enzyme to each well.[13]

o

Add 2.5 pL of the GSK1070916 serial dilutions or Kinase Buffer (for control wells).[13]

[¢]

Initiate the reaction by adding 2.5 L of the ULight-Histone H3 peptide/ATP mixture.[13]

[¢]

Incubate the plate at room temperature for 60 minutes.[13]

 Signal Detection:
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o Stop the kinase reaction by adding 5 pL of 40 mM EDTA.[13]

o Add 5 L of the Europium-labeled anti-phospho-Histone H3 antibody (final concentration 2
nM).[13]

o Incubate for 60 minutes at room temperature.[13]

o Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 665
nm).[13]

Data Analysis:

The TR-FRET signal is proportional to the amount of phosphorylated substrate. The ICso value
for GSK1070916 can be determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with
significant anti-proliferative activity in a wide array of cancer cell lines and demonstrated anti-
tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action,
involving the induction of polyploidy and apoptosis, coupled with its favorable selectivity profile,
makes it a valuable tool for basic research into the roles of Aurora kinases in mitosis and a
promising candidate for further clinical development in oncology. This guide provides a
foundational understanding of GSK1070916 to support its application in advancing cancer
research and therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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